1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Beschreibung

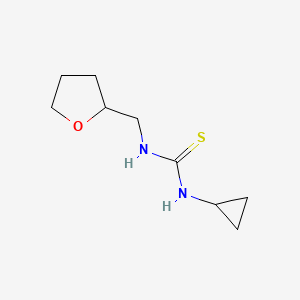

1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is a thiourea derivative characterized by a cyclopropyl group attached to the first nitrogen atom and a tetrahydrofuran (THF)-methyl substituent on the third nitrogen. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science.

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(oxolan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c13-9(11-7-3-4-7)10-6-8-2-1-5-12-8/h7-8H,1-6H2,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEUISWOPSAVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of cyclopropylamine with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-(tetrahydro-2-furanylmethyl)thiourea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-N’-(tetrahydro-2-furanylmethyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiourea derivatives, including 1-cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. These compounds have shown effectiveness against various viruses, particularly alphaviruses such as Venezuelan Equine Encephalitis Virus (VEEV). In vitro assays indicated that certain thiourea analogs possess significant antiviral activity, inhibiting viral replication effectively at low concentrations .

Case Study: VEEV Inhibition

In a systematic exploration, researchers modified the thiourea core structure, leading to compounds that exhibited selective antiviral activity against VEEV. The compound SRI-33394, a thiourea derivative, demonstrated an IC90 value of 0.77 μM against VEEV TC-83, showcasing its potential as a therapeutic agent in treating viral infections .

Glutaminyl Cyclase Inhibition

Thiourea derivatives have also been investigated for their role as glutaminyl cyclase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer’s. The inhibition of glutaminyl cyclase is crucial as it plays a role in the formation of amyloid-beta peptides associated with Alzheimer's pathology .

Research Findings

The compound's structural modifications have been linked to enhanced inhibition potency against glutaminyl cyclase, suggesting that this compound could be a promising candidate for further development in Alzheimer's therapeutics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of thiourea compounds is vital for optimizing their efficacy and safety profiles. Studies have explored various substitutions on the thiourea core to enhance biological activity while minimizing toxicity.

Key Insights from SAR Studies

- Modifications at specific positions on the thiourea scaffold can lead to significant changes in biological activity.

- Compounds retaining certain functional groups have shown improved selectivity and potency against target enzymes involved in disease processes .

Potential for Further Research

The unique structural features of this compound position it well for further research into its pharmacological properties. Future studies should focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Mechanistic studies : Understanding the molecular mechanisms underlying its antiviral and inhibitory actions.

- Toxicological assessments : Evaluating safety profiles for potential clinical applications.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The cyclopropyl and tetrahydro-2-furanylmethyl groups contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

a. Cyclopropyl vs. Alkyl/Aryl Groups

- 1-Methyl-3-(2-methylpropyl)thiourea (CAS: 59814-51-6): This analog substitutes the cyclopropyl and THF groups with methyl and isobutyl chains. Its synthesis involves straightforward alkylation of thiourea precursors, contrasting with the more complex cyclopropane ring formation required for the target compound .

- Diethyl (3-(L-1-benzylamino-4-methyl-1-oxopentan-2-yl)thioureido)(phenyl)methylphosphonate (3a): This chiral thiourea incorporates a phosphonate group, which enhances electron-withdrawing character compared to the cyclopropyl-THF system. Its synthesis uses O,O’-dialkylisothiocyanato phosphonates and chiral amines in THF, a solvent also relevant to the target compound’s synthesis .

b. THF-Methyl vs. Aliphatic Chains

The THF-methyl group in the target compound likely improves solubility in etheral solvents compared to purely aliphatic analogs. For example, dispirophosphazenes synthesized in THF (as in ) leverage the solvent’s polarity, suggesting similar solubility advantages for the target compound .

Structural and Electronic Properties

- THF Group : Enhances hydrogen-bonding capacity and solubility in ethers, as seen in phosphazene syntheses .

Biologische Aktivität

1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is a thiourea derivative that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a cyclopropyl group and a tetrahydrofuran moiety, which contribute to its unique chemical behavior and biological properties. The presence of these groups allows for specific interactions with biological targets, particularly enzymes.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition. Research indicates that it can inhibit glutamate dehydrogenase, an enzyme crucial for regulating glutamate levels in the brain. This inhibition is believed to occur via competitive binding at the enzyme's active site, preventing the conversion of glutamate to α-ketoglutarate.

Biological Activities

This compound has been studied for various biological activities:

- Neuroprotective Effects : The compound shows promise in treating neurological disorders such as epilepsy and Parkinson’s disease by modulating neurotransmitter levels.

- Antimicrobial Activity : Preliminary studies suggest that thiourea derivatives can exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

- Anticancer Potential : Similar thiourea compounds have demonstrated anticancer activities, indicating that this compound may also possess similar properties. Investigations into its effects on cancer cell lines are ongoing .

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of thiourea derivatives:

Case Studies

- Neuroprotective Study : A study evaluated the effects of this compound on neuronal survival in models of oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting protective effects against neurodegeneration.

- Antimicrobial Assessment : In vitro assays were conducted to assess the antimicrobial efficacy against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating potential as an antimicrobial agent .

- Cancer Cell Line Research : The compound was tested on various cancer cell lines, showing cytotoxic effects with IC50 values comparable to established anticancer agents. Further studies are necessary to elucidate the specific pathways involved in its anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.